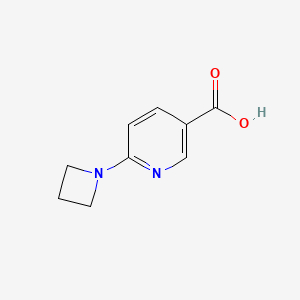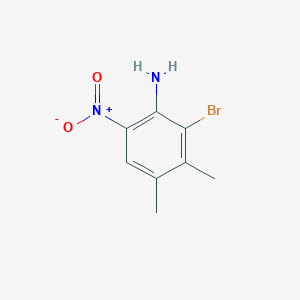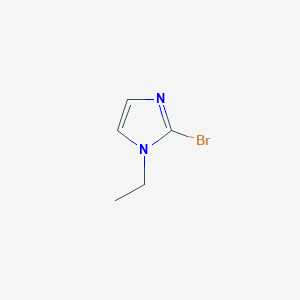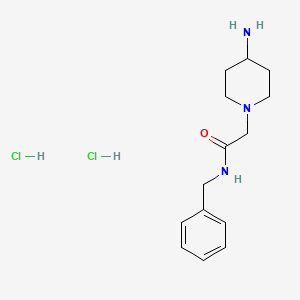
6-(Azetidin-1-yl)pyridine-3-carboxylic acid
Vue d'ensemble
Description
“6-(Azetidin-1-yl)pyridine-3-carboxylic acid” is a chemical compound with the molecular formula C9H10N2O2 . It has a molecular weight of 178.19 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “6-(Azetidin-1-yl)pyridine-3-carboxylic acid” is 1S/C9H10N2O2/c12-9(13)7-2-3-8(10-6-7)11-4-1-5-11/h2-3,6H,1,4-5H2,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“6-(Azetidin-1-yl)pyridine-3-carboxylic acid” is a powder that is stored at room temperature . Its molecular weight is 178.19 .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
6-(Azetidin-1-yl)pyridine-3-carboxylic acid and its derivatives are utilized in various chemical synthesis processes. For example, the synthesis of 1-t-butylazetidine-3-carboxylic acid involves the tosylation of 1-t-butyl-3-azetidinol in pyridine, highlighting the role of azetidine derivatives in synthesizing complex organic compounds (Chen et al., 1967).
Pharmacological Applications
Azetidinone derivatives, including those of 6-(Azetidin-1-yl)pyridine-3-carboxylic acid, have been investigated for their potential as antidepressant and nootropic agents. Compounds synthesized from these derivatives exhibited significant antidepressant and nootropic activities, suggesting the therapeutic potential of azetidinone in central nervous system (CNS) disorders (Thomas et al., 2016).
Antimicrobial and Antibacterial Properties
Several studies have reported the synthesis of azetidinone derivatives with notable antimicrobial and antibacterial activities. These include compounds derived from pyrazin dicarboxylic acid and quinoline nucleus, which showed significant antimicrobial activity against various bacterial and fungal strains (Ayyash & Habeeb, 2019); (Desai & Dodiya, 2014).
Agricultural Applications
In agricultural research, the effects of azetidine-2-carboxylic acid on ion uptake and release in plants have been investigated. This research provides insights into the relationship between protein synthesis and ion transport in plants, contributing to a better understanding of plant physiology and potentially improving agricultural practices (Pitman et al., 1977).
Stereoselective Synthesis
The stereoselective synthesis of azetidines, including derivatives of 6-(Azetidin-1-yl)pyridine-3-carboxylic acid, has been a subject of interest in organic chemistry. These studies focus on the synthesis of azetidine-2-carboxylic acids and their potential applications in various chemical and pharmaceutical processes (Medjahdi et al., 2009).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
6-(azetidin-1-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c12-9(13)7-2-3-8(10-6-7)11-4-1-5-11/h2-3,6H,1,4-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJCIRDBBRQUFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=NC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Azetidin-1-yl)pyridine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine](/img/structure/B1373768.png)

![3-[(2,2,2-Trifluoroethyl)amino]propanenitrile hydrochloride](/img/structure/B1373770.png)
![4-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine](/img/structure/B1373772.png)
![Methyl[(4-methylphenyl)(pyridin-2-yl)methyl]amine](/img/structure/B1373774.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B1373778.png)






